Glafenic acid

Descripción

Historical Perspectives on Glafenic Acid Discovery and Initial Research Context

The discovery and initial study of this compound are intrinsically linked to the pharmacological investigation of glafenine (B1671574), a non-narcotic analgesic. Research dating back to the 1970s focused on understanding the biotransformation of glafenine in biological systems. nih.gov These early metabolic studies, conducted in both rats and humans, revealed that glafenine undergoes extensive and rapid hydrolysis of its ester bond to form this compound. nih.gov

This metabolic conversion was found to be the principal pathway for the drug, establishing this compound as the major metabolite. nih.gov Consequently, a significant portion of early research was dedicated to developing robust analytical methods, such as derivative spectrophotometry, to accurately quantify both glafenine and this compound in various mixtures and biological samples. tandfonline.comnih.govtandfonline.com These methods were essential for distinguishing the parent drug from its primary degradation product and metabolite. tandfonline.comnih.gov

Role of this compound as a Key Metabolite in Drug Metabolism Research

This compound is recognized not just as a major metabolite but as the physiologically useful form of glafenine. nih.govchemicalbook.ingoogle.com Following oral administration, glafenine is so rapidly and completely metabolized that it is this compound, not the parent compound, that is predominantly found in the plasma. google.com This rapid transformation underscores the importance of studying this compound directly to understand the pharmacological activity.

Metabolic research has demonstrated that the biotransformation of glafenine to this compound is a consistent process across different species, with studies in rats and humans showing analogous urinary excretion patterns. nih.gov In both, this compound is the main metabolite excreted in urine and bile. nih.gov

Beyond its primary formation, this compound itself is a substrate for further metabolic processes, leading to the formation of minor metabolites. These include hydroxythis compound, formed via hydroxylation, and this compound N-oxide, resulting from the oxidation of the quinoline (B57606) nitrogen. nih.gov More recent investigations into the bioactivation of glafenine have also identified 5-hydroxy this compound as a key intermediate that can be oxidized to form reactive para-quinone imine species. nih.gov

Current Research Landscape and Academic Significance of this compound

This compound continues to be a compound of interest in the scientific community. Its academic significance is evident in the ongoing development of sophisticated analytical techniques for its detection and quantification. Methods such as high-performance liquid chromatography (HPLC), H-point standard additions method (HPSAM), and advanced spectrophotometry are continuously being refined for the simultaneous determination of glafenine and this compound. researchgate.netcapes.gov.br The synthesis of isotopically labeled versions, such as this compound-d4, provides a crucial tool for modern metabolic studies, allowing researchers to accurately trace the compound's path in biological systems. pharmaffiliates.com

The compound's relevance is also maintained through research into new applications for its parent drug. For instance, studies have explored glafenine as a potential corrector for protein misfolding defects associated with certain genetic diseases, which inherently involves the study of its primary metabolite, this compound. arvojournals.orgarvojournals.org Furthermore, clinical observations have noted the presence of this compound in renal stones, indicating that under specific physiological conditions, such as poor fluid intake or impaired renal function, it may crystallize. ijmb.in This finding opens another avenue for research into the physicochemical properties of this compound and its interactions within the human body.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

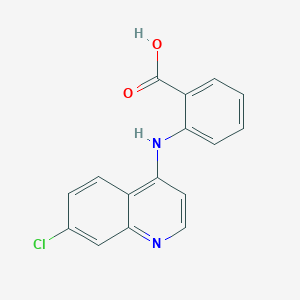

2-[(7-chloroquinolin-4-yl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O2/c17-10-5-6-11-14(7-8-18-15(11)9-10)19-13-4-2-1-3-12(13)16(20)21/h1-9H,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKGKUISLUERQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=C3C=CC(=CC3=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50146462 | |

| Record name | Glafenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10440-42-3 | |

| Record name | Glafenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010440423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glafenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Glafenic Acid

Elucidation of Synthetic Pathways for Glafenic Acid Production

The production of this compound is intrinsically linked to the synthesis of its more complex derivative, glafenine (B1671574). The common route to glafenine involves the initial synthesis of the this compound core, followed by esterification.

Precursor Compounds and Reaction Mechanisms in Chemical Synthesis

The primary method for synthesizing the N-aryl anthranilic acid core of this compound is the Ullmann condensation . rjptonline.orgwikipedia.org This reaction involves the coupling of an aryl halide with an amine, catalyzed by copper. wikipedia.orgijpsjournal.com

In the context of this compound, the key precursors are:

An anthranilic acid derivative: This provides the benzoic acid part of the molecule.

4,7-dichloroquinoline: This provides the quinoline (B57606) portion. google.com

The reaction mechanism involves the copper-catalyzed formation of a carbon-nitrogen bond between the amino group of the anthranilic acid derivative and the 4-position of the dichloroquinoline. This type of nucleophilic substitution reaction is a cornerstone in the synthesis of many quinoline-based compounds. wikipedia.orgnih.gov

Alternative pathways described in patent literature for the synthesis of the final glafenine product often start with precursors that are later converted to the this compound structure. One such method involves the condensation of glyceryl anthranilate with 4,7-dichloroquinoline. google.com Another approach starts with o-nitrobenzoic acid, which is first esterified, then the nitro group is reduced to an amine, followed by condensation with 4,7-dichloroquinoline. google.com These multi-step syntheses highlight different strategies to arrive at the core structure.

A general scheme for the synthesis of N-aryl anthranilic acids, the class to which this compound belongs, is the Ullmann-Goldberg coupling reaction. This involves reacting an o-halobenzoic acid with an aryl amine in the presence of a copper catalyst. ijpsjournal.comekb.eg

Table 1: Key Precursor Compounds for this compound Synthesis

| Precursor Class | Specific Compound Example | Role in Synthesis |

| Benzoic Acid Component | Anthranilic Acid or its esters (e.g., methyl anthranilate) | Provides the carboxyphenylamino backbone |

| Quinoline Component | 4,7-dichloroquinoline | Provides the quinoline ring system |

| Catalyst | Copper powder or Copper salts (e.g., Cupric Oxide) | Facilitates the C-N bond formation (Ullmann Condensation) |

Optimization Strategies for Yield and Purity in this compound Synthesis

Optimizing the synthesis of this compound and its derivatives focuses on improving reaction conditions to increase yield and purity while minimizing costs and reaction time.

Key optimization strategies include:

Catalyst Systems: While traditional Ullmann reactions required stoichiometric amounts of copper and high temperatures, modern methods have introduced soluble copper catalysts supported by ligands like diamines, which can improve efficiency. wikipedia.org

Reaction Conditions: A patented process for glafenine synthesis specifies a condensation reaction in a hydrochloric acid medium at a temperature between 60 and 90°C for 30 to 60 minutes. This controlled environment helps to achieve yields of 65% to 75%. google.com

Use of Advanced Techniques: The application of ultrasonic irradiation in copper-catalyzed Ullmann-Goldberg reactions has been shown to produce N-phenyl anthranilic acids in high yields with shorter reaction times, using water as a solvent. ekb.eg

Purification Methods: Purification is critical for obtaining high-purity this compound. Common methods include precipitation by neutralizing the reaction mixture, followed by washing and recrystallization from solvents like a chloroform-ethanol mixture to achieve a higher melting point and purity. google.com Spectrophotometric methods have also been developed to determine the purity of glafenine and quantify the presence of its degradation product, this compound. researchgate.net

Design and Synthesis of this compound Derivatives for Research Applications

The this compound scaffold serves as a template for creating new molecules with potentially enhanced or novel biological activities for research purposes.

Strategies for Structural Modification and Analogue Generation

Structural modification of glafenine, and by extension this compound, has been a subject of research to develop analogues with improved properties. A key area for derivatization is the ester moiety of glafenine. nih.gov

Strategies for generating analogues include:

Modification of the Ester Group: Research has focused on synthesizing analogues by altering the 2,3-dihydroxypropyl ester group of glafenine. This part of the molecule is amenable to chemical changes and is a potential site of metabolic activity. By creating different esters, researchers aim to produce derivatives with improved characteristics. nih.gov

Peptide Conjugation: A general strategy for modifying carboxylic acids like this compound involves coupling them with amino acid esters or peptides. This is typically achieved using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a base. This approach has been used for other phenolic acids to generate compounds with potent activities. globalresearchonline.net

Advanced Synthetic Approaches to Novel this compound Analogues

The development of novel this compound analogues benefits from modern synthetic methodologies that offer greater efficiency and control.

Modern Coupling Reactions: Advances in metal-catalyzed cross-coupling reactions, beyond the traditional Ullmann condensation, provide powerful tools for creating derivatives. These methods may offer milder reaction conditions and broader substrate scope. ijpsjournal.com

Combinatorial Synthesis: To explore a wide range of structural diversity, combinatorial chemistry approaches can be applied. By systematically varying the components reacting with the this compound core, a library of analogues can be generated and screened for desired properties.

Mechanism-Based Design: Research into how glafenine interacts with biological pathways, such as the arachidonic acid pathway, provides insights for designing new analogues. nih.govresearchgate.net By understanding the structure-activity relationship (SAR), modifications can be made to the this compound structure to target specific enzymes or receptors more potently or selectively. For instance, a study involving the synthesis of 55 glafenine analogues focused on finding a more potent corrector for the F508del-CFTR mutant protein, highlighting a targeted approach to analogue design. nih.gov

Metabolic Transformations and Biotransformation Research of Glafenic Acid

Enzymatic Pathways Leading to Glafenic Acid Formation from Parent Compounds

The generation of this compound from its parent compound, glafenine (B1671574), is a rapid and significant metabolic step primarily occurring after administration. This process is catalyzed by specific enzymes that cleave the ester linkage of the glafenine molecule.

The principal pathway for the formation of this compound from glafenine is through the hydrolysis of the ester bond. nih.gov This reaction is catalyzed by carboxylesterases (CES), a class of enzymes abundant in the liver and other tissues. researchgate.net These enzymes cleave the 2,3-dihydroxypropyl ester side chain from glafenine, yielding this compound and propylene (B89431) glycol. researchgate.netresearchgate.net This hydrolysis is extensive and rapid, making this compound the major metabolite of glafenine found in both bile and urine. nih.govnih.gov Studies in both rats and humans have demonstrated that this metabolic conversion is a key determinant of the parent drug's pharmacokinetic profile. nih.gov

While carboxylesterases are central to forming this compound, Cytochrome P450 (CYP450) enzymes play a critical role in the subsequent and parallel metabolism of both glafenine and this compound. nih.govnih.gov These monooxygenases are primarily involved in oxidative reactions, such as hydroxylation. nih.gov

Research has identified that the hydroxylation of the benzene (B151609) ring of glafenine or this compound is a notable minor pathway. nih.gov More detailed investigations using human liver microsomes have pinpointed specific CYP isoforms responsible for these transformations. The formation of hydroxylated metabolites, which can then be bioactivated, is primarily catalyzed by CYP3A4 , with lesser contributions from CYP2C19 and CYP2D6 . nih.gov These oxidative steps are crucial as they can lead to the formation of more reactive intermediates. nih.gov

| Enzyme Class | Specific Enzyme(s) | Role in Glafenine/Glafenic Acid Metabolism |

| Hydrolases | Carboxylesterases (CES) | Hydrolysis of glafenine's ester bond to form this compound. nih.govresearchgate.net |

| Oxidoreductases | Cytochrome P450 (CYP) | Hydroxylation of glafenine and this compound. nih.govnih.gov |

| CYP3A4 | Primary enzyme in the 5-hydroxylation of the benzene ring. nih.gov | |

| CYP2C19 | Minor contributor to hydroxylation. nih.gov | |

| CYP2D6 | Minor contributor to hydroxylation. nih.gov |

Role of Carboxylesterases in Glafenine Metabolism to this compound

Identification and Characterization of this compound Metabolites

Once formed, this compound undergoes further biotransformation, leading to a variety of metabolites that have been identified and characterized through extensive research. These metabolic pathways include conjugation reactions and bioactivation processes.

A major route for the elimination of this compound is through Phase II conjugation with glucuronic acid. nih.gov The carboxylic acid group of this compound is conjugated to form an acyl glucuronide, a more water-soluble compound that can be readily excreted. nih.govsigmaaldrich.com Studies have shown that the rate of glucuronidation for this compound is high. nih.govresearchgate.net

Besides glucuronidation, other biotransformation products have been identified. These include:

Hydroxythis compound : Formed through the direct oxidation of this compound or via the hydrolysis of hydroxyglafenine. nih.gov

N-oxide of this compound : Generated by the oxidation of the quinoline (B57606) nitrogen atom of the this compound molecule. nih.gov This N-oxide can be partially reduced back to this compound in vivo. nih.gov

The conjugation rate for metabolites like hydroxythis compound and the N-oxide is reported to be low compared to that of this compound itself. nih.gov In some circumstances, such as in the presence of bacterial infections in the urinary tract, the this compound glucuronide can be hydrolyzed back to free, unconjugated this compound, which is poorly soluble and has been implicated in the formation of kidney stones. nih.gov

A significant area of research has focused on the bioactivation of glafenine metabolites into reactive electrophilic species. This pathway involves the formation of glutathione (B108866) (GSH) adducts. nih.gov The process begins with the CYP450-catalyzed 5-hydroxylation of this compound to form 5-hydroxythis compound . nih.gov This metabolite can then undergo a two-electron oxidation to form a highly reactive para-quinone imine intermediate. nih.gov

This electrophilic quinone imine readily reacts with the nucleophilic thiol group of glutathione, a key cellular antioxidant, to form a stable GSH adduct. nih.govwikipedia.org The formation of the GSH adduct of 5-hydroxythis compound has been identified in human liver microsomal incubations using liquid chromatography-tandem mass spectrometry. nih.gov This bioactivation sequence is considered a critical step that may be linked to the mechanisms of toxicity associated with the parent drug, glafenine. nih.gov

| Metabolite | Formation Pathway | Key Characteristics |

| This compound acyl glucuronide | Conjugation of this compound with glucuronic acid. nih.gov | Water-soluble; major elimination product. nih.govsigmaaldrich.com |

| Hydroxythis compound | Oxidation of this compound or hydrolysis of hydroxyglafenine. nih.gov | A phenolic metabolite with a low conjugation rate. nih.gov |

| This compound N-oxide | Oxidation of the quinoline nitrogen of this compound. nih.gov | Can be reduced back to the parent compound; low conjugation rate. nih.gov |

| 5-hydroxythis compound | CYP450-mediated hydroxylation of this compound. nih.gov | Precursor to reactive intermediates. nih.gov |

| GSH adduct of 5-hydroxythis compound | Reaction of the quinone imine of 5-hydroxythis compound with glutathione. nih.gov | Stable adduct indicating bioactivation. nih.gov |

Research on Glucuronide Conjugates and Other Biotransformation Products

Factors Influencing this compound Metabolism in Biological Systems

The metabolism of glafenine and this compound can be significantly influenced by various physiological and pathological factors, leading to interindividual variability in drug response and disposition.

Liver Disease : Hepatic impairment, such as alcoholic cirrhosis, has a profound impact on glafenine metabolism. In patients with cirrhosis, the hepatic 'first-pass' effect is markedly reduced, leading to significantly higher plasma concentrations and a prolonged elimination half-life of the parent drug, glafenine, relative to its metabolite, this compound. nih.gov The elimination half-life of this compound itself is also increased in these patients, though with large variability. nih.gov This altered metabolic ratio highlights the liver's central role in the biotransformation process.

Bacterial Activity : The presence of bacteria, particularly in the urinary tract, can alter the metabolic profile of this compound post-excretion. Bacteria such as Escherichia coli are known to produce beta-glucuronidase enzymes. sigmaaldrich.comfrontiersin.orgnih.gov These enzymes can hydrolyze the this compound glucuronide conjugate, which is soluble, back into free this compound. nih.gov Since free this compound is poorly soluble in urine, this deconjugation can lead to crystallization and the formation of renal calculi. nih.gov

Genetic Polymorphisms : The involvement of specific CYP450 enzymes (CYP3A4, CYP2C19, CYP2D6) in the oxidative metabolism of glafenine and this compound suggests that genetic polymorphisms in these enzymes could lead to interindividual differences in metabolism. nih.govnih.gov Variations in the genes encoding these enzymes can result in different enzyme activity levels, categorizing individuals as poor, intermediate, extensive, or ultrarapid metabolizers. researchgate.netgenecards.org Such genetic differences could affect the rate of formation of hydroxylated metabolites and subsequent reactive intermediates, potentially influencing both efficacy and the risk of adverse reactions.

Drug-Drug Interactions : Co-administration of other drugs that are substrates, inhibitors, or inducers of the same CYP450 enzymes (CYP3A4, CYP2C19, CYP2D6) can lead to significant drug-drug interactions. fda.gov For example, a potent inhibitor of CYP3A4 could decrease the formation of hydroxylated glafenine metabolites, altering the metabolic profile. Conversely, a CYP3A4 inducer could increase the rate of this metabolic pathway. e-bookshelf.de Furthermore, glafenine has been shown to interact with other drug transporters, such as organic anion transporters (OAT1 and OAT3), which could also be a source of interactions. researchgate.net

Impact of Physiological Conditions (e.g., Liver Function) on Metabolic Rates

The liver is the principal site for the metabolism of glafenine into this compound. nih.gov Consequently, hepatic function significantly influences the rate and extent of this conversion. Studies have demonstrated that compromised liver function, such as in alcoholic cirrhosis, markedly alters the pharmacokinetics of both the parent compound and its primary metabolite. nih.gov

A comparative study between healthy volunteers and patients with alcoholic cirrhosis revealed a significant reduction in the hepatic 'first-pass' metabolism of glafenine in the cirrhotic group. nih.gov This impairment leads to a notable increase in the plasma concentration and a prolonged elimination half-life of the parent drug, glafenine. nih.gov For this compound, while its elimination half-life was also observed to be longer in patients with cirrhosis compared to healthy individuals, the difference did not achieve statistical significance due to substantial inter-patient variability. nih.gov These findings underscore the critical role of liver health in the metabolic processing of glafenine to this compound. nih.gov

| Pharmacokinetic Parameter | Healthy Volunteers (n=12) | Patients with Cirrhosis (n=12) | Significance (p-value) |

|---|---|---|---|

| Glafenine Tmax (h) | 1.5 ± 0.4 | 2.8 ± 1.3 | < 0.01 |

| Glafenine Cmax (mg/L) | 0.7 ± 0.2 | 2.2 ± 2.1 | < 0.05 |

| Glafenine Elimination Half-life (h) | 1.5 ± 0.5 | 13.0 ± 13.1 | < 0.01 |

| This compound Elimination Half-life (h) | 4.3 ± 1.3 | 12.0 ± 13.4 | NS |

| Ratio AUC GA/AUC G | 18.2 ± 11.2 | 2.3 ± 2.3 | < 0.001 |

Table 1. Comparison of Pharmacokinetic Parameters of Glafenine (G) and this compound (GA) in Healthy Volunteers vs. Patients with Cirrhosis. nih.gov Data presented as mean ± standard deviation. (Tmax = Time to maximum concentration; Cmax = Maximum concentration; AUC = Area under the curve; NS = Not Significant).

Further metabolic steps for this compound include hydroxylation and conjugation. nih.gov this compound can undergo hydroxylation to form hydroxythis compound or oxidation at the quinoline nitrogen to produce its N-oxide. nih.gov It is also subject to conjugation, primarily as an acyl glucuronide, a process for which it has a high affinity. nih.gov

In Vitro and In Vivo Models for Metabolic Pathway Elucidation

A variety of experimental models have been employed to investigate the complex metabolic pathways of glafenine and this compound. These models range from subcellular fractions to whole organisms, each providing unique insights into the biotransformation process.

In Vitro Models:

Human Liver Microsomes (HLMs): HLMs are a standard tool for studying hepatic metabolism. mdpi.com Research using HLMs has been instrumental in elucidating the bioactivation of glafenine. nih.gov These studies identified that the formation of reactive intermediates involves an initial hydroxylation of the benzene ring of glafenine, catalyzed by cytochrome P450 enzymes, which can then be further metabolized. nih.gov Specifically, the formation of glutathione (GSH) conjugates of 5-hydroxy this compound was observed in HLM incubations. nih.gov This bioactivation sequence involves the formation of a para-quinone imine intermediate that reacts with GSH. nih.gov The primary enzyme responsible for this pathway was identified as CYP3A4, with minor roles played by CYP2C19 and CYP2D6. nih.gov

Peroxidases: In addition to CYP450 enzymes, other enzyme systems have been investigated. Studies have shown that peroxidases, such as horseradish peroxidase and myeloperoxidase, can also bioactivate metabolites of glafenine, demonstrating that extrahepatic bioactivation pathways may exist. nih.gov

In Vivo Models:

Rat Models: The rat has been a foundational in vivo model for studying glafenine metabolism. Early research established that in rats, glafenine's ester bond is extensively hydrolyzed to yield this compound, which is the predominant metabolite excreted in both bile and urine. nih.gov These studies also identified minor metabolic pathways, including hydroxylation and N-oxidation. nih.gov The similarity in urinary excretion patterns between rats and humans suggests a comparable biotransformation process in the two species. nih.gov

Zebrafish (Danio rerio) Models: The zebrafish model has been used for structure-activity relationship studies. pnas.org When treated with various glafenine-related compounds, researchers observed that neither this compound nor another predicted metabolite, propylene glycol, could induce the same level of intestinal epithelial cell loss as the parent compound, glafenine. pnas.org This indicates that the specific chemical structure of glafenine, rather than its primary metabolites, is responsible for certain biological effects observed in this model system. pnas.org

Human Studies: Investigations in human subjects have provided the most direct evidence of this compound's pharmacokinetics. nih.gov As detailed previously, studies in healthy volunteers and patient populations (e.g., those with cirrhosis) have been crucial for understanding how the drug is absorbed, metabolized, and eliminated, and how these processes are affected by physiological conditions. nih.gov The rapid and extensive conversion of glafenine to this compound has been confirmed in humans, establishing this compound as the principal form of the active substance in plasma. google.com

| Model | Model Type | Key Research Findings Related to this compound |

|---|---|---|

| Human Liver Microsomes (HLMs) | In Vitro | Identified CYP3A4 as the primary enzyme in the bioactivation of glafenine leading to hydroxylated metabolites, including 5-hydroxy this compound, which can form reactive intermediates. nih.gov |

| Peroxidases | In Vitro | Demonstrated the potential for extrahepatic bioactivation of glafenine metabolites. nih.gov |

| Rat | In Vivo | Established that this compound is the major metabolite of glafenine, excreted in bile and urine. Suggested metabolic pathways are similar to humans. nih.gov |

| Zebrafish | In Vivo | Showed that this compound does not produce the same biological effects (intestinal epithelial cell loss) as the parent compound, glafenine, in this model system. pnas.org |

| Humans | In Vivo | Confirmed this compound is the major active metabolite. nih.gov Elucidated the significant impact of liver disease on the metabolic rate of glafenine to this compound. nih.gov |

Table 2. Summary of In Vitro and In Vivo Models Used in this compound Metabolic Research.

Pharmacokinetic Profiles and Pharmacodynamic Considerations of Glafenic Acid

Comparative Pharmacokinetic Studies of Glafenic Acid in Diverse Biological Models

Research conducted in both human and animal models has sought to characterize the absorption, distribution, and elimination of this compound following the administration of glafenine (B1671574). These studies form the basis of our understanding of its kinetic profile.

The absorption kinetics of this compound are intrinsically linked to the administration and subsequent metabolism of its parent compound, glafenine. Following oral administration, glafenine is absorbed and undergoes a rapid and profound first-pass metabolism in the liver, converting it to this compound. google.comnih.govresearchgate.net This conversion is so efficient that glafenine often disappears completely and quickly from the plasma, making this compound the primary species detected. google.com

In a study involving healthy human volunteers who received a single oral dose of glafenine, the resulting pharmacokinetic parameters for the parent drug and its active metabolite, this compound, were characterized. The time to reach maximum plasma concentration (Tmax) for glafenine was 1.5 ± 0.4 hours, which reflects the absorption phase leading to the subsequent peak of its metabolite. nih.govresearchgate.net

This compound has been identified and quantified in various biological fluids, primarily plasma and urine. google.comnih.gov Its distribution into tissues is governed in part by specific drug transporters. Research has shown that this compound interacts with human organic anion transporters OAT1 and OAT3. researchgate.net These transporters are crucial for the uptake and secretion of compounds in various tissues, most notably the renal proximal tubules, indicating a mechanism for its renal handling. researchgate.net The presence of this compound as a component in kidney stones further confirms its distribution into and precipitation within the urinary tract under certain conditions. academie-sciences.fracademie-sciences.fr

The elimination of this compound from the body occurs through metabolic transformation and excretion. Studies in rats, with patterns suggested to be similar in humans, identified this compound as the major metabolite of glafenine that is excreted in both bile and urine. nih.gov The primary route of elimination is through the kidneys, where it is excreted mainly as glucuronide this compound, a more water-soluble conjugate. academie-sciences.fracademie-sciences.fr

Besides conjugation, this compound can undergo further metabolism through minor pathways. These include hydroxylation to form hydroxythis compound and oxidation of the quinoline (B57606) nitrogen to create its N-oxide. nih.gov In healthy volunteers, the elimination half-life (t½) of this compound was determined to be 4.3 ± 1.3 hours. nih.gov

Table 1: Summary of this compound Pharmacokinetic Parameters in Healthy Volunteers

| Parameter | Value (Mean ± SD) | Description | Source |

| Elimination Half-Life (t½) | 4.3 ± 1.3 hours | Time required for the plasma concentration of this compound to reduce by half. | nih.gov |

| Parent Drug Tmax (Glafenine) | 1.5 ± 0.4 hours | Time to reach maximum plasma concentration of the parent drug after oral administration. | nih.govresearchgate.net |

Distribution Patterns in Tissues and Biological Fluids

Influence of Pathophysiological States on this compound Pharmacokinetics

The pharmacokinetic profile of this compound can be significantly altered by diseases that affect major drug-metabolizing organs, such as the liver. allucent.comresearchgate.net Understanding these changes is critical for interpreting research findings and designing appropriate study models.

Liver cirrhosis can dramatically impact the pharmacokinetics of drugs that undergo extensive hepatic metabolism. allucent.comsemanticscholar.orgnih.gov A comparative study involving 12 patients with alcoholic cirrhosis and 12 healthy volunteers who received a single 400 mg oral dose of glafenine provided detailed insights into these alterations. nih.govresearchgate.net

In patients with cirrhosis, the absorption of glafenine was significantly delayed, and the first-pass effect was markedly reduced. nih.gov This reduction in hepatic metabolism led to a significant decrease in the formation of this compound relative to the amount of parent drug in circulation. The ratio of the maximum concentration (Cmax) of this compound to glafenine was only 3.6 in cirrhotic patients, compared to 18.9 in healthy volunteers. nih.govresearchgate.net Similarly, the ratio of the area under the curve (AUC) for the two compounds was 2.3 in the cirrhosis group versus 18.2 in the healthy group. nih.govresearchgate.net

Furthermore, the elimination of this compound was slower in patients with cirrhosis. nih.gov Its elimination half-life was increased to 12.0 ± 13.4 hours, a substantial rise from the 4.3 ± 1.3 hours observed in healthy subjects, though the large variability in the patient group meant the difference did not achieve statistical significance. nih.govresearchgate.net

Table 2: Comparative Pharmacokinetics of Glafenine (G) and this compound (GA) in Healthy Volunteers vs. Patients with Cirrhosis

| Parameter | Healthy Volunteers (n=12) | Patients with Cirrhosis (n=12) | p-value |

| Glafenine Tmax (h) | 1.5 ± 0.4 | 2.8 ± 1.3 | < 0.01 |

| Glafenine Cmax (mg/L) | 0.7 ± 0.2 | 2.2 ± 2.1 | < 0.05 |

| Glafenine t½ (h) | 1.5 ± 0.5 | 13.0 ± 13.1 | < 0.01 |

| This compound t½ (h) | 4.3 ± 1.3 | 12.0 ± 13.4 | Not Significant |

| Ratio Cmax GA/G | 18.9 ± 9.8 | 3.6 ± 2.9 | < 0.001 |

| Ratio AUC GA/G | 18.2 ± 11.2 | 2.3 ± 2.3 | < 0.001 |

| Data adapted from a study evaluating a single 400 mg oral dose of glafenine. nih.govresearchgate.net |

The significant pharmacokinetic variability observed in pathophysiological states like liver cirrhosis has direct implications for the design of preclinical and clinical research models. The dramatic changes in first-pass metabolism and elimination half-life underscore that a single, standard model is inadequate for predicting a drug's behavior across different populations. nih.govallucent.com

Advanced Analytical Methodologies for Glafenic Acid Quantification and Characterization

High-Performance Liquid Chromatography (HPLC) Methods for Glafenic Acid Analysis

High-Performance Liquid Chromatography (HPLC) stands out as a primary technique for the analysis of this compound due to its high resolution, sensitivity, and precision. unesp.brphenomenex.com It is widely used for identifying and quantifying compounds in complex mixtures, making it indispensable for pharmaceutical and biological analysis. phenomenex.comcreative-proteomics.com

The development of reliable HPLC methods for determining this compound in biological fluids like plasma and urine is fundamental for clinical and research applications. phenomenex.comresearchgate.net A key aspect of this process involves establishing effective sample preparation and chromatographic conditions.

One validated HPLC method describes the determination of glafenine (B1671574) and its main metabolite, this compound, in plasma. nih.gov This assay utilizes separate extraction procedures for glafenine and this compound, but employs the same internal standard (floctafenine) and chromatographic conditions. nih.gov The separation is achieved on a 5-micron C8 column with a quaternary solvent mixture of water, acetonitrile, diethylamine, and acetic acid, followed by ultraviolet (UV) detection at 360 nm. nih.gov For a 1 ml plasma sample, this method achieves a detection limit of 0.25 mg/l for this compound. nih.gov

Method validation, typically performed according to established guidelines, ensures the reliability of the analytical procedure. researchgate.netnih.gov Key validation parameters include linearity, precision, accuracy, specificity, and recovery. For instance, a developed method for analyzing multiple drugs in human urine demonstrated good linear relationships (r² > 0.998), low relative standard deviations (RSD) for intra-day (<4.26%) and inter-day (<5.42%) precision, and high relative recoveries (93.60% to 106.00%). nih.gov Such validation is crucial for ensuring that the method is fit for its intended purpose, such as analyzing this compound concentrations in clinical or toxicological samples. scispace.comresearchgate.net Combining HPLC with mass spectrometry (HPLC-MS) can further enhance specificity and sensitivity, especially for complex matrices like urine. mdpi.com

Table 1: Example of HPLC Method Parameters for this compound Analysis in Plasma This table is a representative example based on described methodologies.

| Parameter | Specification |

| Analytical Column | 5-micron C8 nih.gov |

| Mobile Phase | Water-acetonitrile-diethylamine-acetic acid (quaternary mixture) nih.gov |

| Detection | UV at 360 nm nih.gov |

| Internal Standard | Floctafenine nih.gov |

| Sample Volume | 1 ml Plasma nih.gov |

| Limit of Detection | 0.25 mg/l nih.gov |

| Linearity Range | Low range suitable for pharmacokinetic studies nih.gov |

HPLC methods are central to pharmacokinetic and metabolic studies, which investigate the absorption, distribution, metabolism, and excretion of drugs. phenomenex.comcreative-proteomics.com The ability to accurately measure drug and metabolite concentrations in biological fluids over time is essential. nih.gov

A sensitive HPLC assay developed for glafenine and this compound has been successfully applied to describe the true pharmacokinetics of the parent drug. nih.gov By enabling quantification over a low linearity range, the method allows for detailed tracking of the drug's metabolic pathway and the formation of this compound in the body. nih.gov This type of analysis is critical for understanding a compound's behavior and establishing its profile. General applications of HPLC in this field include therapeutic drug monitoring and research into drug metabolism. phenomenex.com

Method Development and Validation for Biological Matrices (e.g., Plasma, Urine)

Spectroscopic Techniques in this compound Research

Spectroscopic methods provide powerful tools for the quantification and characterization of this compound, often in the presence of its parent compound, glafenine. These techniques are based on the interaction of electromagnetic radiation with the analyte.

UV-Visible spectrophotometry is a widely used analytical technique, but its application to mixtures with overlapping spectra can be challenging. scialert.net Derivative spectrophotometry helps to resolve this issue by calculating the first or higher-order derivative of the absorbance spectrum, which can separate overlapping signals. tandfonline.comresearchgate.net

Methods have been developed using first-derivative spectrophotometry for the assay of glafenine in the presence of its degradation product, this compound. tandfonline.comnih.gov One such method utilizes the differential first derivative spectral response at 245 nm in 0.1 N hydrochloric acid, a condition under which this compound shows no contribution. nih.gov This allows for the determination of glafenine in concentrations from 2.5-30 µg/ml, even with up to 40% this compound present. nih.gov As a comparative technique, UV-derivative spectrophotometry using a zero-crossing technique has also been proposed for the simultaneous quantification of glafenine and this compound. researchgate.netcapes.gov.br In this approach, the first-derivative value at 352 nm and the second-derivative value at 366 nm were selected for the quantification of glafenine and this compound, respectively. capes.gov.br UV spectrophotometry has also been used alongside other methods to confirm the presence of this compound in renal calculi. nih.gov

Spectrofluorimetry offers high sensitivity and specificity for fluorescent compounds. To overcome spectral interference in mixtures, it can be combined with chemometric techniques like the H-point standard addition method (HPSAM). ingentaconnect.comnih.gov

HPSAM has been successfully applied for the simultaneous determination of glafenine and this compound in mixtures. researchgate.netnih.gov The method relies on measurements at two selected wavelengths where the analyte of interest contributes to the signal, while the interfering species does not. ingentaconnect.com For glafenine and this compound, a study established well-resolved fluorescence spectra in an aqueous Triton X-100 micellar solution at pH 7.8. capes.gov.brresearchgate.net This approach, along with spectrophotometric HPSAM at pH 4.5, provides accurate and precise results with relative standard deviations of approximately 2%. scialert.netcapes.gov.br

Table 2: Comparative Spectroscopic Methods for this compound (GA) and Glafenine (G) Analysis This table summarizes key parameters from different spectroscopic studies.

| Method | Principle | Conditions | Wavelength(s) for Quantification | Application |

| Derivative Spectrophotometry | First derivative (D1) nih.gov | 0.1 N HCl | 245 nm (for G) | Determination of G in presence of GA nih.gov |

| Derivative Spectrophotometry | Zero-crossing capes.gov.br | pH 4.5 (Citrate-Phosphate Buffer) | 352 nm (¹D for G), 366 nm (²D for GA) | Simultaneous determination of G and GA capes.gov.br |

| Spectrofluorimetric HPSAM | H-Point Standard Addition capes.gov.br | pH 7.8 (Triton X-100) | Two selected wavelengths | Simultaneous determination of G and GA capes.gov.br |

UV-Spectrophotometry and Derivative Spectrophotometry Applications

Other Advanced Analytical Approaches

Beyond HPLC and conventional spectroscopy, other analytical techniques have been employed or are applicable to this compound research.

Thin-Layer Chromatography (TLC): TLC has been reported as a method for the determination of glafenine and could be adapted for its metabolites. researchgate.netresearchgate.net It offers a simpler chromatographic alternative to HPLC for certain applications.

Infrared (IR) Spectrography: This technique was used to identify and quantify glafenine metabolites, including this compound, in renal stones, where it was found to constitute a significant portion of the stone's mass. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry is a powerful, modern technique that provides high sensitivity and structural information. measurlabs.comnih.gov HPLC-MS or its ultra-high-performance variant (UHPLC-MS) is ideal for analyzing compounds in complex biological matrices, offering precise and reproducible quantitative results. researchgate.netmeasurlabs.com This approach would be highly suitable for advanced metabolic profiling and trace-level quantification of this compound.

Other Reported Methods: For the parent compound, glafenine, a variety of other analytical methods have been reported, including titrimetric, potentiometric, gravimetric, and polarographic techniques, which could potentially be adapted for the analysis of this compound. researchgate.netresearchgate.netscribd.com

Mass Spectrometry for Structural Elucidation and Quantitative Analysis

Mass spectrometry (MS) is a powerful and indispensable tool for the analysis of this compound, offering high sensitivity and specificity for both identifying the molecule's structure and determining its quantity. researchgate.netmdpi.com When coupled with separation techniques like liquid chromatography (LC), it becomes a robust platform for analyzing this compound even in complex biological samples. researchgate.netutas.edu.au

High-resolution mass spectrometry (HRMS) is particularly valuable for structural elucidation. currenta.de By measuring the mass of the molecule with high accuracy (typically to four decimal places), a precise molecular formula can be determined. currenta.de For this compound (C₁₆H₁₁ClN₂O₂), this accuracy helps to confirm its elemental composition. ontosight.ai

The structural information is further enriched through tandem mass spectrometry (MS/MS). mdpi.com In this technique, the intact molecular ion of this compound is isolated and fragmented by collision-induced dissociation. The resulting fragment ions provide a veritable fingerprint of the molecule's structure. mdpi.comcurrenta.de Analysis of these fragments allows researchers to piece together the connectivity of the atoms, confirming the presence of the 2-((7-chloro-4-quinolinyl)amino) and benzoic acid moieties. ontosight.ai

For quantitative analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a frequently employed methodology due to its high specificity and sensitivity. researchgate.net Methods have been developed for the simultaneous quantitation of glafenine and its major metabolites, including this compound and hydroxythis compound, in biological fluids like plasma. researchgate.netoup.com These assays are critical for pharmacokinetic studies.

The table below summarizes key parameters and their roles in the mass spectrometric analysis of this compound.

| MS Parameter | Role in Analysis | Typical Application for this compound |

|---|---|---|

| Mass Accuracy | Enables the determination of a precise elemental composition from a measured mass. currenta.de | Confirming the molecular formula of this compound as C₁₆H₁₁ClN₂O₂. ontosight.aicurrenta.de |

| Resolution | Allows for the clear visualization of the isotope pattern, which is specific to an elemental composition. The presence of chlorine gives a distinctive M+2 peak. currenta.de | Validating the presence and number of chlorine atoms in the structure. currenta.de |

| Fragment Analysis (MS/MS) | Provides detailed structural information by breaking down the molecule and analyzing the resulting fragments. mdpi.comcurrenta.de | Identifying the core components of the this compound structure, such as the quinolinyl and benzoic acid groups. ontosight.ai |

| Ionization Source (e.g., ESI) | Converts the analyte molecules into gas-phase ions for MS analysis. Electrospray ionization (ESI) is a soft ionization technique suitable for molecules like this compound. mdpi.comcurrenta.de | Generating intact molecular ions of this compound for initial mass measurement and subsequent fragmentation. |

Electrochemical and Chromatographic Separations (e.g., Thin-Layer Chromatography, Polarography)

A variety of separation and electrochemical techniques have been established for the analysis of glafenine and, by extension, its degradation products and metabolites, including this compound. researchgate.netresearchgate.net These methods offer alternative or complementary approaches to LC-MS for quantification and purity assessment.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of mixtures and the monitoring of reactions. utoronto.camicrobenotes.com It has been successfully applied to the quantitative determination of glafenine in the presence of its photo-degradation products, which would include this compound. researchgate.net TLC operates on the principle of separating components based on their differential partitioning between a stationary phase (a thin layer of adsorbent like silica (B1680970) gel on a plate) and a mobile phase (a solvent system that moves up the plate). microbenotes.com

For the separation of glafenine from its related substances, specific mobile phase compositions have been developed. The separation allows for the individual components to be quantified using densitometry, where the density of the separated spots on the TLC plate is measured. researchgate.net

The table below outlines a reported TLC system used for the analysis of glafenine and its degradation products.

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Typically silica gel or alumina (B75360) plates. | microbenotes.com |

| Mobile Phase | A solvent system optimized for separation, such as toluene-isopropyl alcohol-dimethylformamide-water (18:3:1:0.5). | researchgate.net |

| Detection | Visualization under UV light or using staining reagents, followed by densitometric scanning for quantification. | researchgate.netmicrobenotes.com |

| Application | Purity testing, stability studies, and quantitative determination of glafenine in the presence of its degradation products like this compound. | researchgate.net |

Electrochemical Methods (Polarography)

Electrochemical methods provide sensitive and selective means for the determination of electroactive compounds. researchgate.net Polarography, an electrochemical technique based on measuring the current that results from the reduction or oxidation of a substance at a dropping mercury electrode, has been reported for the determination of glafenine. researchgate.netresearchgate.net The polarographic wave observed for glafenine was characterized as being diffusion-controlled, though partially influenced by adsorption phenomena. researchgate.net This method was successfully used for the determination of glafenine in pharmaceutical tablets, yielding accurate and reproducible results. researchgate.netresearchgate.net Given that this compound shares a similar electroactive quinolinyl core structure with its parent compound, polarographic or other voltammetric techniques could be adapted for its analysis. ontosight.ai

Mechanistic Research and Molecular Interactions of Glafenic Acid

Investigation of Glafenic Acid Interactions with Biological Targets

The interaction of this compound and its parent compound with transporters is critical to its disposition and effects. Organic anion transporters (OATs), which are crucial for the transport of a wide array of organic anions, have been identified as key interaction partners. bibliotekanauki.plwalshmedicalmedia.com

Research has demonstrated that glafenine (B1671574), the precursor to this compound, interacts with human Organic Anion Transporter 1 (OAT1) and Organic Anion Transporter 3 (OAT3). researchgate.netdntb.gov.ua In studies using human OAT1 and OAT3 stably transfected in HEK293 cells, glafenine was tested for its inhibitory effects on the transport of known OAT substrates. researchgate.net The interaction with OAT1 was found to be complex; while glafenine inhibited the uptake of the substrate [14C]glutarate, it stimulated the uptake of another OAT1 substrate, p-[3H]aminohippurate (PAH). researchgate.net This suggests a multifaceted interaction with OAT1, potentially involving more than one binding site that can lead to either inhibition or stimulation depending on the substrate. researchgate.net

For OAT3, glafenine demonstrated a dose-dependent inhibition of the uptake of the substrate [3H]estrone-3-sulfate (ES). researchgate.net These transporters, located on the basolateral membrane of renal proximal tubule cells, play a significant role in the secretion and clearance of drugs and endogenous compounds. bibliotekanauki.plresearchgate.netencyclopedia.pub The interaction of glafenine and by extension its metabolite, this compound, with these transporters is therefore pivotal to its renal handling.

Table 1: Summary of Glafenine Interactions with Organic Anion Transporters (OATs) This interactive table summarizes experimental findings on the interaction of glafenine, the parent compound of this compound, with human OAT1 and OAT3.

| Transporter | Substrate Used in Study | Observed Effect of Glafenine | Reference |

|---|---|---|---|

| OAT1 | p-[3H]aminohippurate (PAH) | Stimulation of uptake | researchgate.net |

| OAT1 | [14C]glutarate | Inhibition of uptake | researchgate.net |

| OAT3 | [3H]estrone-3-sulfate (ES) | Dose-dependent inhibition of uptake | researchgate.net |

The binding and transport dynamics of this compound's parent compound, glafenine, with OATs reveal intricate mechanisms. For OAT3, glafenine not only inhibited substrate uptake but also caused a downward shift in the equilibrium distribution of [3H]ES, which indirectly suggests that glafenine binds to OAT3 and may itself be a substrate for translocation. researchgate.net Similarly, with OAT1, glafenine shifted the equilibrium of glutarate, indicating it may be exchanged by the transporter. researchgate.net

The dual inhibitory and stimulatory effects observed with OAT1 suggest a complex binding mechanism, where the transporter might possess more than one binding site. researchgate.net The binding of glafenine to one site could allosterically modulate the transport of another substrate at a different site. The precise nature of these binding sites and the conformational changes they induce in the transporter protein are areas requiring further investigation. elifesciences.orgnih.gov

Studies on Organic Anion Transporter (OAT) Interactions (e.g., OAT1, OAT3)

Role of this compound in Cellular and Subcellular Processes

As the active form of glafenine, this compound's influence extends to various cellular functions and signaling pathways, underpinning the therapeutic and toxicological outcomes of the parent drug.

While the parent drug, glafenine, was developed as a nonsteroidal anti-inflammatory drug (NSAID), implying an inhibitory effect on cyclooxygenase enzymes, some research suggests its toxicity may stem from other off-target effects. pnas.orgresearchgate.net Specifically, glafenine has been identified as an inhibitor of multidrug-resistance (MDR) efflux pumps like MRP4 and ABCG2. pnas.org The contribution of this compound itself to these specific off-target effects is an area of ongoing research. In one study using a zebrafish model, this compound alone did not induce intestinal epithelial cell (IEC) loss to the same degree as its parent compound, glafenine. pnas.orgresearchgate.net This finding suggests that while this compound is the active analgesic metabolite, the parent compound may have distinct biological activities or the conversion process itself is critical to certain toxicities. google.compnas.org

Contribution to Parent Compound's Biological Activity and Toxicity Mechanisms

Research on this compound's Independent or Synergistic Effects

This compound, or 2-[(7-chloroquinolin-4-yl)amino]benzoic acid, is primarily known as the major and active metabolite of the analgesic drug glafenine. researchgate.netnih.gov Research has focused on its role as the mediator of both the therapeutic effects and the toxicity associated with its parent compound. researchgate.net

From an independent mechanistic standpoint, this compound's interactions with cellular transport systems have been investigated. Specifically, research into its effect on human organic anion transporters (OATs), which are crucial for drug excretion in the kidneys, has provided insight. Studies using human OAT1 and OAT3 transporters stably transfected in HEK293 cells explored the inhibitory potential of glafenine. The results indicated a complex interaction with OAT1, where glafenine inhibited the uptake of certain substrates like [14C]glutarate. researchgate.net For OAT3, glafenine demonstrated a dose-dependent inhibition of estrone-3-sulfate uptake. researchgate.net As the primary active metabolite, the activity of this compound is central to these interactions, which influence its renal handling and potential for accumulation.

The concept of synergistic effects involving this compound is most prominently documented in the context of toxicity mechanisms rather than enhanced therapeutic efficacy. A critical synergistic interaction has been identified between the soluble metabolite, glucuronide this compound, and bacterial enzymes in the urinary tract. academie-sciences.fracademie-sciences.fr Glafenine is metabolized in the liver to this water-soluble glucuronide conjugate to facilitate excretion. academie-sciences.fracademie-sciences.fr However, in the presence of urinary tract infections caused by bacteria possessing β-glucuronidase enzymes, such as Escherichia coli, this conjugate is hydrolyzed. academie-sciences.fracademie-sciences.fr This enzymatic action releases the free, unconjugated this compound, which has poor solubility in urine, leading to a cascade of events culminating in nephrotoxicity. academie-sciences.fr

Insights into Drug-Induced Organ Toxicity via this compound Formation (e.g., Nephrotoxicity, Hepatotoxicity)

The formation and subsequent actions of this compound are central to the organ toxicity observed with the use of its parent drug, glafenine.

Nephrotoxicity

The primary mechanism of glafenine-induced nephrotoxicity involves the formation and precipitation of this compound in the urinary system. academie-sciences.fr After administration, glafenine is processed by the liver and converted into glucuronide this compound, a soluble derivative intended for renal elimination. academie-sciences.fracademie-sciences.fr Under normal circumstances, this metabolite would be excreted without issue. However, research has revealed a specific mechanism of toxicity that can lead to nephrolithiasis (kidney stone formation). academie-sciences.fr

The stones are not composed of the soluble conjugate but of free this compound and, to a lesser degree, free 4-hydroxy-glafenic acid. academie-sciences.fracademie-sciences.fr The transformation from the soluble to the insoluble form is often mediated by bacterial enzymes. academie-sciences.fr In a significant number of cases—over 80% of patients who developed this compound stones—a clinically symptomatic urinary tract infection was present. academie-sciences.fracademie-sciences.fr Bacteria such as Escherichia coli, which are known to produce glucuronidases, hydrolyze the glucuronide conjugate back into free this compound. academie-sciences.fracademie-sciences.fr This unconjugated form is poorly soluble in urine, causing it to crystallize and form stones. academie-sciences.fracademie-sciences.fr

Pharmacokinetic studies in patients with alcoholic cirrhosis have shown that the metabolism of glafenine is significantly altered. researchgate.netnih.gov The large hepatic 'first pass' effect is markedly reduced in these patients, leading to a significant rise in plasma concentrations of the parent drug, glafenine, and a prolonged elimination half-life. researchgate.netnih.gov While this compound is identified as the active and nephrotoxic agent, the accumulation of glafenine in cirrhotic patients was suggested to increase the risk of nephrotoxicity. researchgate.netnih.gov

| Pharmacokinetic Parameter | Healthy Volunteers (n=12) | Cirrhotic Patients (n=12) | Significance (p-value) |

| Glafenine (G) Tmax (h) | 1.5 ± 0.4 | 2.8 ± 1.3 | < 0.01 |

| Glafenine (G) Cmax (mg/L) | 0.7 ± 0.2 | 2.2 ± 2.1 | < 0.05 |

| Glafenine (G) Elimination Half-life (h) | 1.5 ± 0.5 | 13.0 ± 13.1 | < 0.01 |

| This compound (GA) Elimination Half-life (h) | 4.3 ± 1.3 | 12.0 ± 13.4 | Not Significant |

| Ratio Cmax GA/Cmax G | 18.9 ± 9.8 | 3.6 ± 2.9 | < 0.001 |

| Ratio AUC GA/AUC G | 18.2 ± 11.2 | 2.3 ± 2.3 | < 0.001 |

| Data sourced from a study on the pharmacokinetics of glafenine and this compound. researchgate.netnih.gov |

Hepatotoxicity

Severe liver toxicity has also been linked to glafenine use, with its bioactivation being a key mechanistic step. researchgate.netnih.gov Research into the metabolic pathways has shown that the toxicity is not caused by the parent drug alone but by the formation of reactive metabolites. nih.gov

Structure Activity Relationship Sar and Computational Studies of Glafenic Acid

Quantitative Structure-Activity Relationship (QSAR) Modeling for Glafenic Acid Analogues

QSAR studies are instrumental in correlating the structural or property descriptors of compounds with their biological activities. researchgate.netresearchgate.netcresset-group.com For this compound analogues, QSAR models can elucidate the chemical features essential for their effects.

While specific QSAR models exclusively for this compound analogues are not extensively documented in publicly available literature, the principles of QSAR can be applied to predict their biological activities. The development of such models would involve synthesizing a series of this compound analogues and evaluating their biological effects, for instance, on specific enzymes or receptors. The resulting data would then be used to build a mathematical model.

A typical workflow for developing a predictive QSAR model for this compound analogues would involve:

Data Set Preparation: A series of this compound analogues would be synthesized with variations in substituents on the quinoline (B57606) and benzoic acid rings.

Biological Testing: The biological activity of each analogue would be determined.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each analogue.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to create a model that correlates the descriptors with the biological activity. researchgate.net

Model Validation: The predictive power of the model would be rigorously assessed using internal and external validation techniques. cresset-group.comresearchgate.net

Through QSAR modeling, key structural descriptors that influence the biological activity of this compound analogues could be identified. These descriptors might include:

Electronic Properties: The electron-donating or withdrawing nature of substituents on the aromatic rings could significantly impact activity. Descriptors such as Hammett constants or calculated atomic charges would be relevant.

Hydrophobicity: The lipophilicity of the molecule, often quantified by LogP, is crucial for its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

Steric Factors: The size and shape of substituents can influence how the molecule fits into a binding site. Descriptors like molar refractivity (MR) or Taft steric parameters would be important.

A hypothetical QSAR study might reveal that increased hydrophobicity in a specific region of the molecule enhances its activity, while bulky substituents at another position are detrimental.

Hypothetical QSAR Data for this compound Analogues

| Analogue | Substituent (R) | LogP | Electronic Parameter (σ) | Predicted Activity (IC₅₀, µM) |

| 1 | H | 4.4 | 0.00 | 15.2 |

| 2 | 4-F | 4.6 | 0.06 | 12.5 |

| 3 | 4-Cl | 5.1 | 0.23 | 8.9 |

| 4 | 4-CH₃ | 4.9 | -0.17 | 18.1 |

| 5 | 4-OCH₃ | 4.3 | -0.27 | 20.5 |

This table is a hypothetical representation to illustrate the type of data generated in a QSAR study.

Development of Predictive Models for Biological Effects

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netresearchgate.net Molecular dynamics (MD) simulations can then be used to study the stability and dynamics of the ligand-protein complex.

Molecular docking studies could be employed to investigate the binding of this compound to potential protein targets. For instance, given that its parent compound, glafenine (B1671574), interacts with multidrug resistance proteins (MRPs) and organic anion transporters (OATs), these could be potential targets for docking studies with this compound. pnas.orgresearchgate.net

The process would involve:

Preparation of the Receptor: Obtaining the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

Preparation of the Ligand: Generating the 3D structure of this compound and optimizing its geometry.

Docking Simulation: Using software like AutoDock or Glide to predict the binding pose of this compound within the active site of the protein.

Analysis of Interactions: Examining the predicted binding mode to identify key interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges with specific amino acid residues.

A docking study of this compound into a hypothetical receptor might show that the carboxylic acid group forms a crucial hydrogen bond with a lysine (B10760008) residue, while the quinoline ring is involved in pi-stacking interactions with a phenylalanine residue.

Docking programs provide a scoring function to estimate the binding affinity (e.g., in kcal/mol) of the ligand to the protein. researchgate.net Lower binding energy values typically indicate a more stable complex. undip.ac.id These predicted affinities can be used to rank different analogues and prioritize them for synthesis and biological testing.

MD simulations can further refine the understanding of molecular recognition by simulating the movement of the ligand and protein over time, providing insights into the stability of the binding pose and the role of water molecules in the binding site.

Hypothetical Docking Results for this compound with a Target Protein

| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |

| This compound | -8.5 | LYS123, PHE256, ARG301 |

| Analogue 2 | -9.1 | LYS123, PHE256, TYR305 |

| Analogue 4 | -7.8 | LYS123, PHE256 |

This table is a hypothetical representation to illustrate the type of data generated in a molecular docking study.

Computational Analysis of Ligand-Target Binding Conformations

Pharmacophore Modeling and Lead Optimization Strategies

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.govdergipark.org.tr Pharmacophore modeling can be used to identify new scaffolds or to guide the optimization of existing leads.

A pharmacophore model for this compound analogues could be generated based on the structures of known active compounds or from the ligand-protein complex obtained from molecular docking. dergipark.org.trmdpi.com Such a model might consist of features like:

One hydrogen bond acceptor (from the carboxylic acid).

One hydrogen bond donor (from the secondary amine).

An aromatic ring feature (from the quinoline system).

A hydrophobic feature.

This pharmacophore model could then be used to screen large compound libraries to identify novel molecules that match the pharmacophoric features and are therefore likely to be active.

For lead optimization, the pharmacophore model can guide the modification of the this compound structure. For example, if the model indicates that an additional hydrophobic interaction is beneficial, medicinal chemists could design analogues with lipophilic substituents at the corresponding position.

Design Principles for Enhanced Selectivity and Potency

The design of this compound analogs with enhanced selectivity and potency is guided by established medicinal chemistry principles and SAR studies of related compounds. While specific SAR studies on this compound for a particular target are not extensively documented in publicly available literature, principles can be inferred from studies on the broader class of 7-chloro-4-aminoquinolines and other benzoic acid derivatives. semanticscholar.orgiomcworld.com

Key structural features of this compound that can be systematically modified to modulate biological activity include:

The Benzoic Acid Moiety: The carboxylic acid group is a critical feature, often involved in forming key interactions with biological targets. iomcworld.com Its position on the phenyl ring and the presence of other substituents can significantly influence potency and selectivity. For instance, in other benzoic acid derivatives, the introduction of hydrophilic substituents on the phenyl ring has been shown to be crucial for interacting with polar amino acid residues in target binding sites. iomcworld.com

The 7-Chloro-4-Quinolinylamino Core: This heterocyclic system is a common pharmacophore in various bioactive molecules. The chlorine atom at the 7-position is known to impact the electronic properties and binding affinity of the quinoline ring. semanticscholar.org Modifications at other positions of the quinoline ring, such as the introduction of small alkyl or alkoxy groups, could be explored to fine-tune the steric and electronic profile of the molecule, potentially leading to improved target engagement.

The Linker: The secondary amine linking the benzoic acid and quinoline moieties provides a degree of conformational flexibility. Altering this linker, for example, by introducing alkyl chains of varying lengths or replacing it with an amide or other bioisosteres, could optimize the spatial orientation of the two aromatic systems for better interaction with a target protein.

A study on 7-chloro-4-aminoquinoline derivatives, aimed at developing new anti-tuberculosis drugs, utilized Hologram Quantitative Structure-Activity Relationship (HQSAR) modeling to rationalize the SAR of their synthesized compounds. semanticscholar.org This type of computational analysis helps to identify which structural fragments of the molecules are positively or negatively correlated with biological activity. Such an approach could be invaluable in guiding the design of more potent and selective this compound derivatives by highlighting regions of the molecule that are amenable to modification. semanticscholar.org

| Structural Moiety | Potential Modifications for Enhanced Selectivity and Potency | Rationale |

| Benzoic Acid | Introduction of various substituents (e.g., hydroxyl, methoxy, nitro groups) at different positions. | To modulate electronic properties and create new interaction points with the target. iomcworld.com |

| Bioisosteric replacement of the carboxylic acid (e.g., with a tetrazole). | To improve metabolic stability and pharmacokinetic properties. | |

| 7-Chloro-4-Quinolinylamino | Substitution at other positions on the quinoline ring. | To optimize steric and electronic interactions within the binding pocket. |

| Replacement of the chlorine atom with other halogens or small functional groups. | To fine-tune the electronic nature and binding affinity of the quinoline core. semanticscholar.org | |

| Linker | Variation of linker length and flexibility. | To achieve optimal orientation of the aromatic systems for target binding. |

| Replacement of the secondary amine with other functional groups (e.g., amide). | To introduce new hydrogen bonding capabilities and alter conformational preferences. |

In Silico Screening and Virtual Library Design

Computational techniques such as in silico screening and virtual library design are powerful tools for accelerating the discovery of novel this compound derivatives with desired biological activities. These methods allow for the rapid evaluation of large numbers of virtual compounds, prioritizing those with the highest probability of being active for subsequent chemical synthesis and biological testing. nih.gov

In Silico Screening:

In silico screening, also known as virtual screening, involves the use of computer models to screen large databases of chemical compounds against a specific biological target. If the three-dimensional structure of the target protein is known, structure-based virtual screening methods like molecular docking can be employed. This approach would predict the binding mode and affinity of this compound analogs within the target's active site. For instance, a study on the design of acid bioisosteres with antihyperglycemic effects used molecular docking to predict the interactions of their designed compounds with target proteins. mdpi.com

In cases where the target structure is unknown, ligand-based virtual screening can be utilized. This method relies on the knowledge of existing active molecules. A pharmacophore model can be developed based on the key structural features of this compound and other known active compounds. This model is then used to search virtual compound libraries for molecules that match the pharmacophore. rsc.org

Virtual Library Design:

Virtual library design involves the computational generation of a large, focused library of compounds based on a core scaffold, such as this compound. This is typically done by defining a set of variable substitution points on the scaffold and a collection of chemical building blocks (reagents) that can be attached at these points. nih.gov

For this compound, a virtual library could be designed by specifying variations at several positions:

R1: Substituents on the benzoic acid ring.

R2: Substituents on the quinoline ring.

X: Modifications to the linker.

Preclinical and in Vitro Investigation of Glafenic Acid S Biological Effects

In Vitro Cellular Assays and Biochemical Studies

In vitro studies provide a controlled environment to dissect the molecular and cellular effects of a compound. Research on glafenic acid in this context has focused on its activity relative to its parent compound, glafenine (B1671574).

Investigations into the direct effects of this compound on cell viability have been conducted, notably in comparison to glafenine. In a study using a zebrafish larvae model to examine intestinal epithelial cell (IEC) integrity, this compound was tested to determine if it could replicate the effects of its parent compound. The research found that neither this compound nor propylene (B89431) glycol, the predicted metabolic products of glafenine, could induce intestinal epithelial cell loss to the same degree as glafenine itself. pnas.orgresearchgate.net This suggests that the metabolic conversion to this compound is not a prerequisite for the cellular effects observed with glafenine in this model and that this compound itself has a markedly different impact on IEC delamination. pnas.org

Further research has identified glafenine as a compound that can rescue the trafficking defects of certain mutant proteins, such as SLC4A11, which is implicated in corneal dystrophy. arvojournals.orgresearchgate.net While glafenine was shown to be effective, the specific contribution or independent activity of its metabolite, this compound, in this rescue mechanism was not the primary focus of these studies.

| Research Model | Assay | Key Finding | Reference |

|---|---|---|---|

| Zebrafish Larvae | Intestinal Epithelial Cell (IEC) Delamination Assay | This compound did not elicit significant IEC loss compared to its parent compound, glafenine. | pnas.orgresearchgate.net |

Direct research into the modulation of specific inflammatory mediators and oxidative stress markers by this compound is limited. However, studies on its parent compound, glafenine, provide some context. In zebrafish models, glafenine exposure was found to induce the unfolded protein response (UPR) and inflammatory pathways in intestinal epithelial cells. pnas.orgpnas.org This treatment resulted in significantly increased mRNA levels of inflammatory mediators such as il1b, mmp9, mmp13a, and nfkbiaa. pnas.org

While glafenine is classified as a nonsteroidal anti-inflammatory drug (NSAID), its metabolite, this compound, has not been extensively profiled for similar activities in isolated biochemical or cellular assays in the available literature. One study noted that HEK293 cells transfected with a mutant protein (SLC4A11) showed increased susceptibility to oxidative stress, a condition that was not reported to be directly mitigated by glafenine or this compound. arvojournals.org The primary biotransformation of glafenine involves extensive hydrolysis of its ester bond to yield this compound, which is then further metabolized. nih.gov

Effects on Cell Viability and Proliferation in Research Models

Research in Animal Models for Specific Biological Endpoints

Animal models and clinical case studies have been crucial in identifying the in vivo effects of this compound, particularly its role in the formation of renal calculi.

The most significant pathological finding related to this compound comes from clinical observations in humans, which serve as a de facto disease model for drug-induced nephrolithiasis. Case studies have reported the formation of renal pelvis stones in patients undergoing long-term treatment with glafenine. nih.gov Analysis of these stones revealed that they were composed, in significant part, of this compound. nih.govijmb.in One case identified a stone composed of 75% this compound and 25% proteins, while another was a mix of 50% calcium oxalate, 33% this compound, and 10% proteins. nih.gov The formation of these stones is thought to occur under specific conditions, such as poor fluid intake or impaired renal function, which allows the metabolite to crystallize within the urinary tract. ijmb.in

In a different context, an animal model using zebrafish larvae was employed to study pharmaceutical-induced enteropathy. In this model, this compound was administered directly to determine if it was responsible for the intestinal damage caused by its parent drug, glafenine. The results indicated that this compound did not elicit the same degree of intestinal epithelial cell loss, suggesting it is not the primary mediator of this specific toxic effect in this model system. pnas.org

The principal physiological process relevant to this compound is its formation and excretion. Biotransformation studies in rats demonstrated that glafenine is extensively hydrolyzed to this compound, which is the main metabolite found in bile and urine. nih.gov This excretory pathway is what leads to high concentrations of this compound in the urinary system, creating the potential for precipitation and stone formation. ijmb.in